molecular formula C19H21BrN6O B12246738 5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine

5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B12246738
M. Wt: 429.3 g/mol
InChI Key: QFIJEADHSKJSCB-UHFFFAOYSA-N
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Description

5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring, which is further connected to a pyrazolo[1,5-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrazine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via reductive amination or other suitable methods.

    Coupling Reactions: The pyrazolo[1,5-a]pyrazine moiety is then coupled with the piperidine intermediate using coupling reagents such as EDCI or DCC.

    Bromination and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine and pyrazolo[1,5-a]pyrazine moieties.

    Coupling Reactions: The methoxy group can be involved in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Drug Discovery: The compound is a lead structure in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: A related compound with a similar pyrimidine core but different substituents.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with a similar pyrazolo[1,5-a]pyrazine moiety but different functional groups.

Uniqueness

5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H21BrN6O

Molecular Weight

429.3 g/mol

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C19H21BrN6O/c20-15-9-22-19(23-10-15)27-12-13-2-1-6-25(11-13)18-17-8-16(14-3-4-14)24-26(17)7-5-21-18/h5,7-10,13-14H,1-4,6,11-12H2

InChI Key

QFIJEADHSKJSCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)COC5=NC=C(C=N5)Br

Origin of Product

United States

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